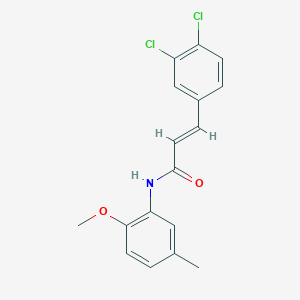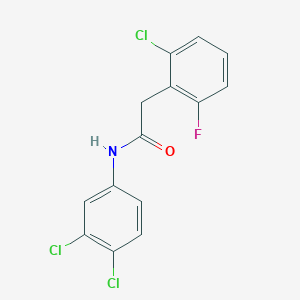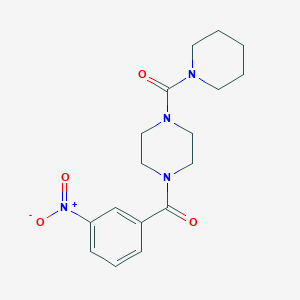
N-(3,5-DIMETHOXYPHENYL)-N'-PHENETHYLTHIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA is an organic compound belonging to the class of thioureas It is characterized by the presence of a phenethyl group attached to the nitrogen atom of the thiourea moiety and a 3,5-dimethoxyphenyl group attached to the other nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of 3,5-dimethoxyaniline with phenethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-DIMETHOXYPHENYL)IMIDODICARBONIMIDIC DIAMIDE: Another compound with a similar 3,5-dimethoxyphenyl group but different functional groups.
N-(3,5-DIMETHOXYPHENYL)ACETAMIDE: Contains the same aromatic ring but with an acetamide group instead of a thiourea moiety.
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-N’-PHENETHYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-20-15-10-14(11-16(12-15)21-2)19-17(22)18-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXROWMGSYANPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)
![1-[4-(Phenylamino)phenyl]-3-pyridin-2-ylthiourea](/img/structure/B5772141.png)


![(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)


![N-[(2-chlorophenyl)methyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B5772198.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5772217.png)
![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)
![1-phenyl-5-[(E)-pyrrolidin-1-ylmethylideneamino]pyrazole-4-carbonitrile](/img/structure/B5772231.png)
